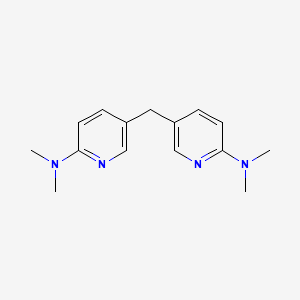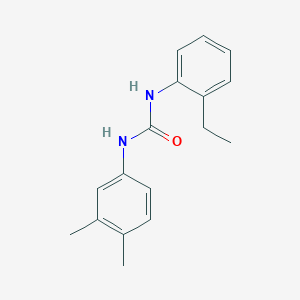
1-(3,4-Dimethylphenyl)-3-(2-ethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)-3-(2-ethylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two aromatic rings, one substituted with dimethyl groups and the other with an ethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-3-(2-ethylphenyl)urea typically involves the reaction of 3,4-dimethylaniline with 2-ethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
化学反応の分析
Types of Reactions: 1-(3,4-Dimethylphenyl)-3-(2-ethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert nitro groups back to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
科学的研究の応用
1-(3,4-Dimethylphenyl)-3-(2-ethylphenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(2-ethylphenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
- 1-(3,4-Dimethylphenyl)-3-phenylurea
- 1-(2-Ethylphenyl)-3-phenylurea
- 1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)urea
Comparison: 1-(3,4-Dimethylphenyl)-3-(2-ethylphenyl)urea is unique due to the specific substitution pattern on its aromatic rings. This affects its chemical reactivity, physical properties, and potential applications. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles.
特性
分子式 |
C17H20N2O |
|---|---|
分子量 |
268.35 g/mol |
IUPAC名 |
1-(3,4-dimethylphenyl)-3-(2-ethylphenyl)urea |
InChI |
InChI=1S/C17H20N2O/c1-4-14-7-5-6-8-16(14)19-17(20)18-15-10-9-12(2)13(3)11-15/h5-11H,4H2,1-3H3,(H2,18,19,20) |
InChIキー |
PYCYEQGBWRSFFM-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


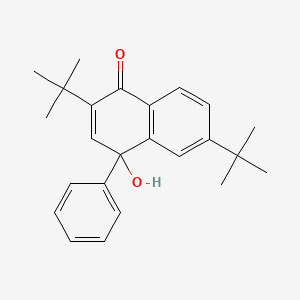
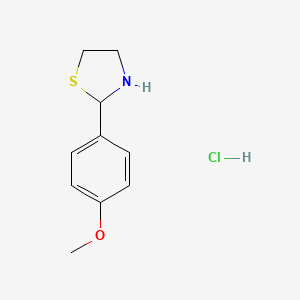
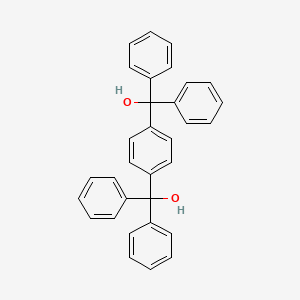
![(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate](/img/structure/B11953722.png)
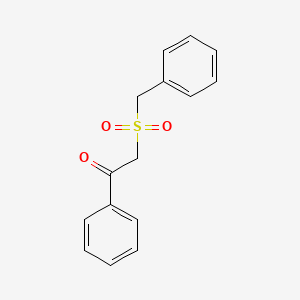
![3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione](/img/structure/B11953732.png)
![(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate](/img/structure/B11953745.png)
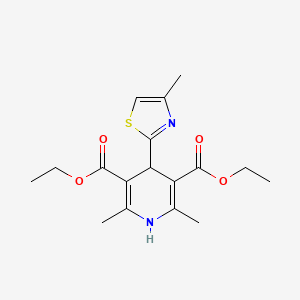
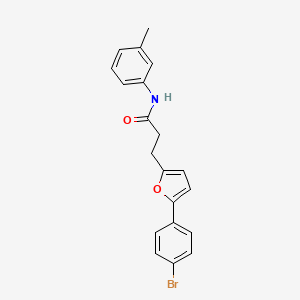


![N-(3-bromophenyl)-N'-[2,2,2-trichloro-1-(formylamino)ethyl]thiourea](/img/structure/B11953771.png)
![1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B11953781.png)
